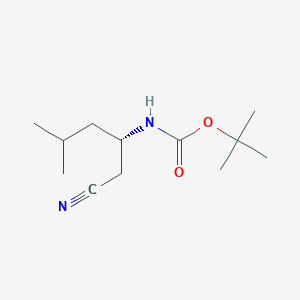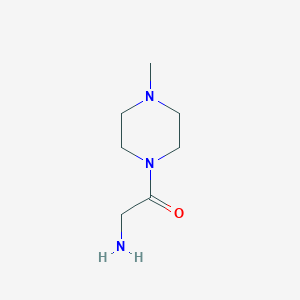
(S)-N-Boc-2-amino-4-methylpentyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N-Boc-2-amino-4-methylpentyl cyanide” is a cyanide compound. Cyanides are chemical compounds which are fast-acting poisons with a chemical formula CN−. Cyanides consist of one nitrogen atom and a carbon atom connected to each other with a triple bond . They are found in many plants and can be produced by certain types of bacteria, fungi, and algae .
Synthesis Analysis
Cyanide compounds are used in various industries including the mining of silver and gold. They are also used in plastic production of all kinds of dyes as well as in chemical laboratories . The cyanide as hydrocyanic acid (HCN) is released from cyanide complexes by means of a manual reflux-distillation operation and absorbed in a scrubber containing sodium hydroxide solution . The cyanide ion in the absorbing solution is converted to cyanogen chloride by reactions with chloramine-T, that subsequently reacts with pyridine and barbituric acid to give a red-colored complex .Molecular Structure Analysis
Cyanide is a compound composed of a carbon atom triple-bonded to a nitrogen atom (C≡N) . It is a naturally occurring chemical that can be produced by certain types of bacteria, fungi, and algae and found in several types of plants, seeds, and fruit stones, including bamboo, cassava, bitter almonds, apples, and peaches .Chemical Reactions Analysis
Cyanide ions get into the environment mainly from wastewater. These compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke . Their form determines their destiny within the environmental means of their transport toxicity and ecotoxicity .Physical And Chemical Properties Analysis
Cyanide is a rapidly acting, poisonous chemical that can exist as a solid, solution (liquid) or gas . All forms of cyanide are poisonous. Cyanide salts are used in metallurgy, mainly gold extraction, electroplating and metal cleaning .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHFWNDSROMGX-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)







![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

